molecular formula C19H13ClN2 B11219676 N-(4-chlorophenyl)acridin-9-amine CAS No. 61462-75-7

N-(4-chlorophenyl)acridin-9-amine

Cat. No.: B11219676
CAS No.: 61462-75-7
M. Wt: 304.8 g/mol
InChI Key: JXSYYGUUFOZUHJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)acridin-9-amine typically involves the reaction of 4-chloroaniline with acridine derivatives under specific conditions. One common method includes the use of N-phenyl-o-aminobenzoic acid and phosphorus pentachloride, followed by heating with ammonium carbonate in phenol . Another method involves the reaction of acridine with sodium amide .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(4-chlorophenyl)acridin-9-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acridine core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic reagents like amines and thiols can be employed under basic conditions.

Major Products Formed:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced acridine derivatives.

    Substitution: Formation of substituted acridine derivatives with various functional groups.

Comparison with Similar Compounds

    Acridine: The parent compound with similar DNA intercalating properties.

    9-aminoacridine: Another acridine derivative with applications in medicine and biology.

    Amsacrine: An acridine derivative used as an anticancer agent.

Properties

CAS No.

61462-75-7

Molecular Formula

C19H13ClN2

Molecular Weight

304.8 g/mol

IUPAC Name

N-(4-chlorophenyl)acridin-9-amine

InChI

InChI=1S/C19H13ClN2/c20-13-9-11-14(12-10-13)21-19-15-5-1-3-7-17(15)22-18-8-4-2-6-16(18)19/h1-12H,(H,21,22)

InChI Key

JXSYYGUUFOZUHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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